

1H NMR Characterization of 4-Chloro-1,1-dimethoxybutane: A Comparative Guide

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Compound of Interest

Compound Name: 4-Chloro-1,1-dimethoxybutane

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For researchers and professionals in drug development and organic synthesis, precise characterization of chemical intermediates is paramount. This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for **4-chloro-1,1-dimethoxybutane**, a key building block in the synthesis of various pharmaceutical compounds. To offer a comprehensive understanding, its spectral features are compared with those of structurally related analogs, 1,1-dimethoxybutane and 1-chlorobutane.

Comparative 1H NMR Data Analysis

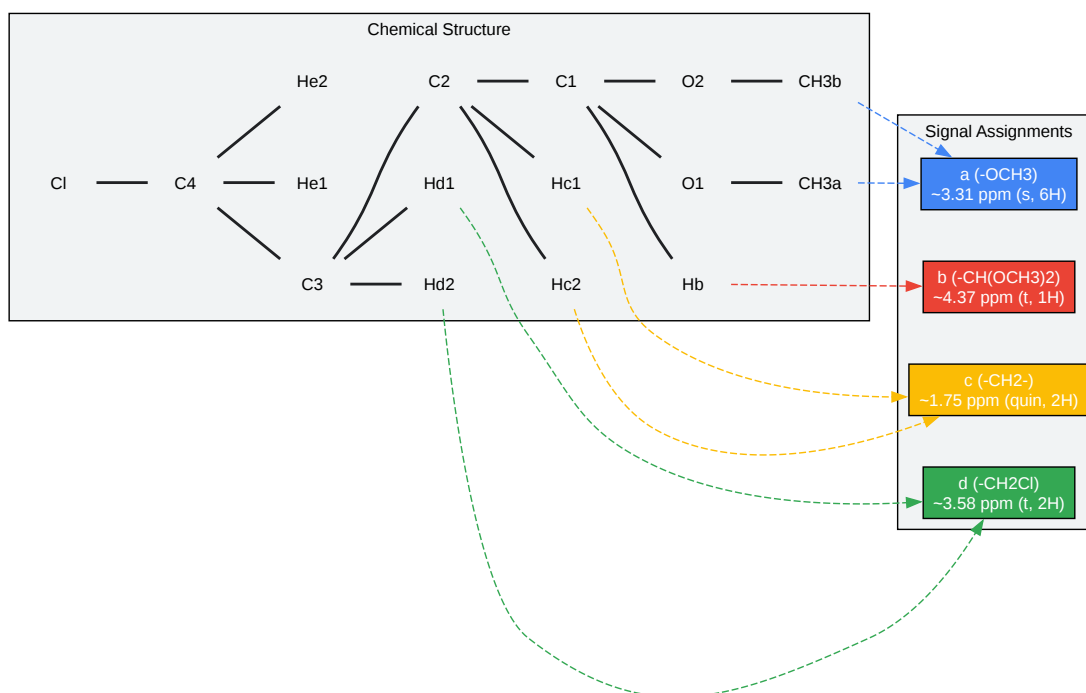
The ¹H NMR spectrum of **4-chloro-1,1-dimethoxybutane** is predicted based on the analysis of its functional groups and comparison with analogous compounds. The presence of a chlorine atom and two methoxy groups significantly influences the chemical shifts of the neighboring protons. The following table summarizes the predicted and experimental ¹H NMR data for **4-chloro-1,1-dimethoxybutane** and its analogs. The data for the comparative compounds were obtained from established spectral databases.

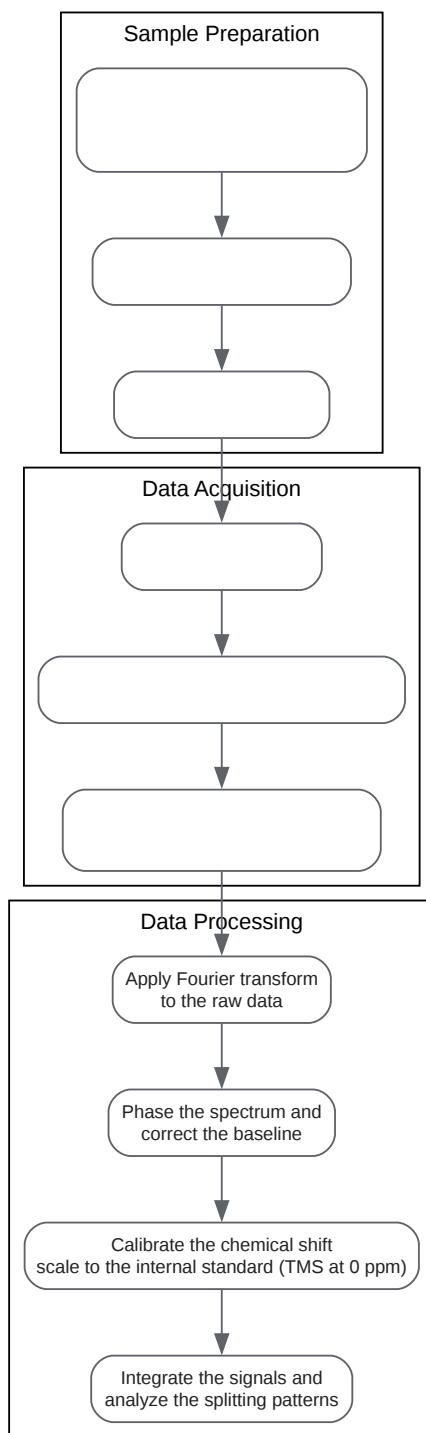
Compound	Proton Assignment	Chemical Shift (δ , ppm)	Splitting Pattern	Integration	Coupling Constant (J, Hz)
4-Chloro-1,1-dimethoxybutane	a (-OCH ₃)	~3.31	Singlet	6H	N/A
	b (-CH(OCH ₃) ₂)	~4.37	Triplet	1H	~5.7
	c (-CH ₂ -)	~1.75	Quintet	2H	~6.5
	d (-CH ₂ Cl)	~3.58	Triplet	2H	~6.6
1,1-Dimethoxybutane	-OCH ₃	3.30	Singlet	6H	N/A
	-CH(OCH ₃) ₂	4.36	Triplet	1H	5.7
	-CH ₂ - (next to acetal)	1.55	Sextet	2H	7.0
	-CH ₂ - (terminal)	1.39	Sextet	2H	7.5
	-CH ₃	0.91	Triplet	3H	7.4
1-Chlorobutane	-CH ₃	0.95	Triplet	3H	7.4
	-CH ₂ - (C3)	1.45	Sextet	2H	7.0
	-CH ₂ - (C2)	1.78	Quintet	2H	6.7
	-CH ₂ Cl	3.54	Triplet	2H	6.7

Note: The ¹H NMR data for **4-chloro-1,1-dimethoxybutane** is a prediction based on established chemical shift values and spin-spin coupling patterns observed in similar molecules.

Structural Assignment and Predicted Spectrum

The predicted ^1H NMR spectrum of **4-chloro-1,1-dimethoxybutane** is expected to exhibit four distinct signals. The two methoxy groups are chemically equivalent, producing a sharp singlet for six protons. The methine proton of the acetal group will appear as a triplet due to coupling with the adjacent methylene group. The methylene group adjacent to the chlorine atom is deshielded and will also appear as a triplet. The central methylene group will be split into a quintet by its four neighboring protons.

Predicted ^1H NMR Assignments for 4-Chloro-1,1-dimethoxybutane

Workflow for ¹H NMR Sample Preparation and Data Acquisition[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [1H NMR Characterization of 4-Chloro-1,1-dimethoxybutane: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022782#1h-nmr-characterization-of-4-chloro-1-1-dimethoxybutane]

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